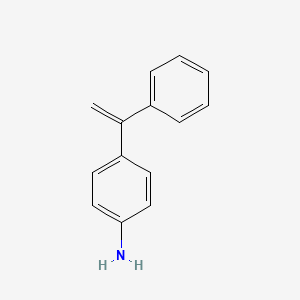

4-(1-Phenylethenyl)aniline

Description

Overview of 4-(1-Phenylethenyl)aniline in Contemporary Chemical Research

This compound, also known as 4-(α-methylstyryl)aniline, is an aromatic amine that serves as a crucial intermediate and monomer in various synthetic pathways. Its structure, which combines a reactive vinyl group and a nucleophilic amino group, allows for a diverse range of chemical transformations. Researchers have utilized this compound in the synthesis of specialized polymers and as a foundational element for creating more complex molecular architectures. The interplay between the electron-donating aniline (B41778) moiety and the phenyl-substituted vinyl group imparts unique electronic and physical properties to the molecule, making it a subject of interest in materials science.

The compound's utility is highlighted in its application as a precursor. For instance, the hydrogenation of the vinyl group can lead to the formation of 4-(1-phenylethyl)aniline, a related compound with different physical and chemical characteristics. This simple conversion underscores the synthetic flexibility offered by the this compound backbone.

Significance of Styrenyl-Aniline Scaffolds in Organic Chemistry and Materials Science

The styrenyl-aniline scaffold, the core structural motif of this compound, is of considerable importance in both organic chemistry and materials science. Styrene (B11656) itself is a readily available and inexpensive feedstock, produced on a massive scale globally, making its derivatives attractive for a wide range of applications. researchgate.net The incorporation of an aniline group onto a styrene framework introduces functionalities that are pivotal for the development of advanced materials.

In organic chemistry, these scaffolds are precursors to a variety of biaryl systems and other complex organic molecules. mdpi.com The amino group can be readily modified, allowing for the construction of amides, imines, and other nitrogen-containing compounds. Furthermore, the styrenyl double bond is susceptible to a host of addition and polymerization reactions. This dual reactivity is a key reason for the scaffold's prominence.

In the realm of materials science, styrenyl-aniline derivatives are integral to the design of functional polymers and organic electronic materials. The combination of a π-conjugated system with a polar amino group can give rise to materials with interesting photophysical properties, such as fluorescence. These characteristics are highly sought after for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.ai The ability to tune the electronic properties by substituting the aromatic rings makes this scaffold a versatile platform for creating materials with tailored functionalities. For example, styryl-based push-pull dyes, which feature electron-donating and accepting groups, exhibit strong absorption and emission properties that are crucial for nonlinear optical (NLO) materials used in signal processing and optical storage. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-phenylethenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBQFHLQLUIRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 4 1 Phenylethenyl Aniline Scaffolds

Functionalization Reactions of the Aniline (B41778) and Styrenyl Moieties

The presence of both an amino group and a vinyl group, along with two phenyl rings, offers multiple sites for functionalization. The reactivity of each site can be selectively targeted under appropriate reaction conditions.

The aniline and phenyl rings of 4-(1-phenylethenyl)aniline are susceptible to electrophilic substitution reactions. The amino group of the aniline moiety is a strong activating group, directing electrophiles to the ortho and para positions of its own ring. byjus.com However, in acidic media, the amino group is protonated to form the anilinium ion, which is a deactivating group and directs incoming electrophiles to the meta position. byjus.comquora.com

The phenyl ring of the styrenyl moiety is less activated and will typically undergo substitution under more forcing conditions. The regioselectivity of these reactions can be influenced by the nature of the electrophile and the reaction conditions. For instance, the catalytic electrophilic alkenylation of anilines with terminal alkynes, such as phenylacetylene (B144264), has been shown to be a highly regioselective process. rsc.org This type of reaction, often catalyzed by zeolites, can lead to the formation of ortho-alkenylated anilines. rsc.org Halogenation of similar azaquinones has also been shown to result in the bromination of the phenyl ring. tandfonline.com

| Reaction Type | Reagents and Conditions | Major Product(s) |

| Halogenation | Bromine water | 2,4,6-Tribromoaniline derivative byjus.com |

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | Mixture of ortho, meta, and para-nitro derivatives byjus.com |

| Sulfonation | Fuming H₂SO₄ | p-Aminobenzenesulfonic acid derivative byjus.com |

| Alkenylation | Phenylacetylene, Zeolite catalyst | Ortho-alkenylated aniline derivative rsc.org |

The vinyl group and the aniline moiety in this compound can undergo both oxidation and reduction reactions. The vinyl group can be reduced to an ethyl group through catalytic hydrogenation. A methodology for the selective semihydrogenation of diaryl alkynes to E-alkenes has been developed using a ruthenium catalyst and alcohols as the hydrogen source. acs.org This suggests that similar conditions could potentially be applied to the vinyl group of this compound.

The aniline moiety can be oxidized to form various products, including azoxybenzenes and other coupled species. For example, the silver-catalyzed oxidation of 4-(phenylethynyl)aniline (B184157) with Oxone has been shown to produce (Z)-1,2-bis[4-(phenylethynyl)phenyl]diazene 1-oxide. universite-franco-italienne.org The oxidation of donor-substituted polycyclic aromatic hydrocarbons has also been studied, providing insights into the electrochemical behavior of such compounds. acs.org

Conversely, the nitro group in a related compound, 3-trifluoromethyl-4-(phenylethynyl)aniline, was obtained by the reduction of the corresponding nitro-compound, indicating that a nitro-substituted precursor of this compound could be reduced to the target aniline. researchgate.net

| Moiety | Reaction Type | Reagents/Conditions | Potential Product(s) |

| Vinyl Group | Reduction | H₂, Pd/C or other catalysts | 4-(1-Phenylethyl)aniline |

| Vinyl Group | Oxidation | KMnO₄, O₃ | Benzoic acid and other cleavage products |

| Aniline Moiety | Oxidation | H₂O₂, peroxy acids, Ag+/Oxone universite-franco-italienne.org | Nitroso, nitro, azoxy, and polymeric products universite-franco-italienne.org |

| Aniline Moiety | Diazotization | NaNO₂, HCl | Diazonium salt for further functionalization |

The primary amino group of this compound is nucleophilic and can participate in a variety of reactions. It can react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary or tertiary amines, respectively. For instance, 4-(phenylethynyl)aniline has been used in an electrochemical-induced cascade reaction with 2-formyl benzonitrile (B105546) to synthesize N-aryl isoindolinones. mdpi.com The aniline itself can also act as a nucleophilic catalyst in certain reactions. mdpi.com

The nucleophilic character of the aniline group is central to its use in polymerization reactions, particularly in the formation of polyimides, where it reacts with dianhydrides. kpi.uaresearchgate.net The nucleophilic addition of amines to activated alkynes is a well-established reaction, and while the vinyl group in this compound is not a classical Michael acceptor, its reactivity can be influenced by the electronic properties of the aniline moiety. acs.org

| Reaction Type | Electrophile | Product Type |

| Acylation | Acyl chloride, Anhydride (B1165640) | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary amine |

| Imine Formation | Aldehyde, Ketone | Imine (Schiff base) |

| Michael Addition | Activated Alkyne | Enamine acs.org |

| Isoindolinone Synthesis | 2-Formyl benzonitrile | N-Aryl isoindolinone mdpi.com |

Polymerization and Oligomerization Studies

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of high-performance polymers. The aniline group provides a site for chain growth, while the styrenyl group can undergo crosslinking at elevated temperatures.

Phenylethynyl-terminated imide (PETI) oligomers are a significant class of high-performance thermosetting resins used in aerospace applications. mdpi.com These are typically synthesized in a two-step process involving the reaction of a dianhydride, a diamine, and a phenylethynyl-containing end-capping agent like 4-phenylethynyl phthalic anhydride (PEPA). kpi.uamdpi.com While not a direct polymerization of this compound, these studies highlight the utility of the phenylethenylaniline scaffold in creating processable polyimide oligomers that can be thermally cured. kpi.ua

The introduction of phenylethynyl groups as end caps (B75204) allows for a low-melt viscosity during processing, followed by a thermal cure to a highly crosslinked, robust network. tandfonline.comkpi.ua The molecular weight of the oligomers can be controlled to tailor the processing characteristics and final properties of the cured resin. researchgate.net

A novel diamine monomer, bis(m-aminophenylethynyl)dimethylsilane, was used to synthesize a phenylethynyl-terminated polyimide with enhanced solubility and lower melt viscosity while maintaining excellent thermal stability. researchgate.net This demonstrates the versatility of incorporating phenylethynyl aniline-type structures into polymer backbones.

The thermal curing of polymers and oligomers containing phenylethynyl groups, such as those derived from this compound, is a complex process. The cure reaction is an exothermic process that typically occurs at temperatures above 350°C, leading to an insoluble network. kpi.ua The cure mechanism involves the reaction of the terminal phenylethynyl groups, which can undergo a complex series of reactions including chain extension, branching, and cyclization to form a highly crosslinked aromatic network. tandfonline.com

The cure kinetics of these systems have been studied using techniques like Differential Scanning Calorimetry (DSC). researchgate.netnsysu.edu.tw These studies help in determining the activation energy and reaction order of the curing process. For example, the cure kinetics of a phenylethynyl-terminated imide oligomer were found to be complex and could not be described by a simple reaction order. researchgate.net The introduction of different functional groups can influence the cure temperature and kinetics. For instance, electron-withdrawing groups on the phenylethynyl moiety can lower the cure temperature and increase the cure rate. kpi.ua

The ultimate glass transition temperature (Tg) of the cured polymer is a key parameter, and for some phenylethynyl-terminated polyimides, it can reach as high as 437.2°C. core.ac.uk The rheological behavior of these oligomers is also crucial for their processability, with studies focusing on how the melt viscosity changes with temperature and molecular weight. mdpi.comresearchgate.net

| Polymer System | Cure Temperature | Cured Resin Tg | Key Findings |

| PEPA-endcapped imide oligomers | >350°C kpi.ua | Up to 405°C kpi.ua | Electron-withdrawing groups promote cure. kpi.ua |

| Trifunctional phenylethynyl-terminated imide oligomer | - | 410°C researchgate.net | Exhibits low melt viscosity, suitable for RTM. researchgate.net |

| AFR-PEPA-4 polyimide | - | Predicted ultimate Tg of 437.2°C core.ac.uk | Cure reaction activation energy is 142.6 ± 10.0 kJ/mol. core.ac.uk |

| Phenylethynyl-terminated polyimide (SiPI) | - | - | Dual-functional design provides optimal balance between processability and thermal stability. researchgate.net |

Controlled Polymer Architectures and Monomer Design

The molecular structure of this compound, featuring a polymerizable 1-phenylvinyl group and a functional aniline handle, makes it a highly valuable monomer for the design of advanced polymers with controlled architectures. bldpharm.comosti.gov The vinyl group can participate in various polymerization mechanisms, while the aniline nitrogen offers a site for further modification or can influence the polymer's electronic and supramolecular properties.

This monomer is particularly suited for creating well-defined polymer structures such as linear homopolymers, block copolymers, and more complex architectures like bottlebrush or star-shaped polymers. rsc.org Techniques like living anionic polymerization, which allow for precise control over molecular weight and dispersity, can be employed. For instance, derivatives like dimethyl(4-(1-phenylvinyl)phenyl)silane have been used in living anionic copolymerization to produce sequence-determined bottlebrush polymers. osti.gov The structural similarity suggests that this compound could be integrated into similar systems, enabling the synthesis of polymers with precisely arranged functional side chains.

Furthermore, the aniline group designates this compound as a promising building block for functional materials like Covalent Organic Frameworks (COFs). bldpharm.com In this context, the aniline can undergo condensation reactions with other monomers to form a porous, crystalline, and stable network, while the phenylethenyl moiety can be either a structural component or a site for post-synthetic modification. The ability to tailor polymer properties by introducing specific functional groups makes such monomers essential for developing materials with applications in electronics, catalysis, and separation. tandfonline.comresearchgate.net

Cascade and Tandem Reactions Utilizing this compound Derivatives

The dual functionality of this compound derivatives makes them ideal substrates for cascade and tandem reactions, where multiple bond-forming events occur in a single pot. These efficient processes allow for the rapid construction of complex molecular scaffolds from simple starting materials, leveraging the reactivity of both the aniline and the phenylethenyl groups.

Annulation and Cyclization Reactions (e.g., Indole (B1671886) and Isoindolinone Formation)

The aniline moiety is a key participant in a variety of annulation and cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials.

Isoindolinone Formation: Derivatives of aniline can undergo cascade reactions with components like 2-formyl benzonitrile to yield N-aryl isoindolinones. mdpi.commdpi.com In an electrochemical-induced process, the aniline nitrogen acts as a nucleophile, triggering a sequence of cyclization and rearrangement to form the isoindolinone core. mdpi.com While tested with the closely related 4-(phenylethynyl)aniline, the reaction demonstrates the utility of the 4-substituted aniline framework in such transformations. mdpi.commdpi.com

Indole Formation: The synthesis of indoles, a cornerstone of heterocyclic chemistry, can be achieved through various catalytic cyclizations of aniline derivatives. The Larock indole synthesis, a palladium-catalyzed annulation of an o-haloaniline with an alkyne, is a classic example of this type of transformation. ub.edu More direct routes involve the intramolecular cyclization of substituted anilines. For instance, a structural isomer, 2-(1-phenylethen-1-yl)aniline, has been shown to cyclize under palladium catalysis to form the corresponding indole. mdpi.com Copper-catalyzed reactions of o-alkynylanilines can also lead to annulative formylation, producing 3-formyl indoles in a one-pot process. rsc.orgresearchgate.net These examples highlight the potential of appropriately substituted phenylethenylaniline derivatives to serve as precursors for diverse indole scaffolds. mdpi.com

Table 1: Examples of Annulation and Cyclization Reactions with Aniline Derivatives

| Reaction Type | Aniline Derivative Example | Catalyst/Reagents | Product | Reference(s) |

|---|---|---|---|---|

| Isoindolinone Synthesis | 4-(Phenylethynyl)aniline | Electrochemical, 2-Formyl Benzonitrile | 3-((4-(Phenylethynyl)phenyl)amino)isoindolin-1-one | mdpi.commdpi.com |

| Indole Annulation | N-Phenyl-2-phenylethynyl aniline | Cu(TFA)₂, O₂, DMF | 3-Formyl-1,2-diphenyl-1H-indole | rsc.org |

| Indole Cyclization | 2-(1-Phenylethen-1-yl)aniline | Palladium Catalyst | 2-Phenyl-3-methyl-1H-indole | mdpi.com |

Intramolecular Reactions (e.g., Hydroamination, C-H Activation)

When the aniline and phenylethenyl groups are positioned correctly within a molecule, they can react with each other in intramolecular processes to form cyclic structures.

Intramolecular Hydroamination: This reaction involves the addition of the N-H bond of the aniline across the C=C bond of the ethenyl group. While direct examples with this compound are specific, the principle is well-established with related structures like 2-(phenylethynyl)aniline. acs.org In such cases, transition metal catalysts, particularly gold or palladium, facilitate the regioselective cyclization to form indoles. acs.orgnih.govmdpi.com The reaction proceeds via coordination of the catalyst to the unsaturated bond, activating it for nucleophilic attack by the nearby amino group. mdpi.comacs.org This strategy provides an efficient, atom-economical route to heterocyclic systems.

Intramolecular C-H Activation: Modern synthetic methods increasingly utilize the activation of otherwise inert C–H bonds. sigmaaldrich.com In derivatives of this compound, a C–H bond on the aniline's aromatic ring can be activated by a transition metal catalyst (e.g., Rhodium, Palladium) and subsequently add across the phenylethenyl group in an intramolecular fashion. acs.orgnih.gov This cascade of C–H activation followed by cyclization is a powerful tool for constructing polycyclic aromatic systems, such as carbazoles. acs.org The reaction is typically directed by a functional group on the aniline nitrogen, guiding the catalyst to a specific C–H bond and ensuring high regioselectivity. nih.govrsc.org

Table 2: Intramolecular Reactions for Heterocycle Synthesis

| Reaction Type | Substrate Example | Catalyst | Product Type | Reference(s) |

|---|---|---|---|---|

| Intramolecular Hydroamination | 2-(Phenylethynyl)aniline | Transition Metal (e.g., Au, Pd) | 2-Phenylindole | acs.orgacs.org |

| Intramolecular C-H Activation/Cyclization | N-Arylacetamide | Rh(III) | N-Acyl-dihydrocarbazolone | acs.org |

Intermolecular Addition Reactions

The 1-phenylethenyl group in this compound is an activated alkene, making it susceptible to addition reactions from external nucleophiles.

A prime example is intermolecular hydroamination , where an external amine adds across the C=C double bond. acs.org This reaction can be catalyzed by various transition metals and often proceeds with high regioselectivity. Depending on the catalyst and conditions, the reaction can yield either the Markovnikov or anti-Markovnikov addition product. acs.org Given the electronic nature of the 1-phenylethenyl group, the addition of an amine to the double bond of this compound would create a new, more complex amine, effectively using the starting material as a scaffold for building larger molecules. researchgate.net This type of reaction is fundamental in synthesizing complex aliphatic amines from simpler alkene and amine precursors.

Spectroscopic Characterization and Photophysical Properties of 4 1 Phenylethenyl Aniline Systems

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of 4-(1-phenylethenyl)aniline systems is foundational to understanding their properties. A suite of advanced spectroscopic methods provides detailed insights into their molecular architecture.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of a related compound, 4-(phenylethynyl)aniline (B184157), dissolved in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as multiplets in the range of δ 7.33–7.56 ppm. rsc.orgrsc.org The protons on the aniline (B41778) ring are observed as distinct doublets. rsc.org For instance, in one study, the protons of the aniline moiety in a similar structure showed signals at δ 6.60 and 6.38 ppm. rsc.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. For 4-(phenylethynyl)aniline, the carbon atoms of the aromatic rings resonate between δ 115.3 and 145.8 ppm. rsc.org The alkynyl carbons show characteristic signals at approximately δ 95.4 and 85.0 ppm. rsc.org The carbon atoms in aniline itself have been well-characterized, with resonances appearing between 114 and 158.6 ppm. kpi.ua

DOSY (Diffusion-Ordered Spectroscopy) : While specific DOSY data for this compound is not readily available in the provided results, this technique is invaluable for studying mixtures and determining the size of molecules in solution by measuring their diffusion rates.

Interactive Data Table: Representative NMR Data for Aniline Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 4-(Phenylethynyl)aniline | CDCl₃ | 7.55-7.52 (m, 2H), 7.37-7.35 (m, 3H), 7.10-7.07 (m, 1H), 6.90-6.85 (m, 1H), 6.67-6.64 (m, 1H), 4.15 (bs, 2H) rsc.org | 156.5, 154.1, 144.2, 131.6, 129.1, 128.6, 128.5, 122.8, 117.9, 117.7, 117.0, 116.8, 115.4, 115.3, 108.8, 108.7, 95.4, 85.0 rsc.org |

| N-(1-Phenylethyl) Aniline | CDCl₃ | 7.39 (d, 2H), 7.31 (d, 2H), 7.21 (m, 6H), 4.51 (s, 1H), 3.47 (q, 1H), 1.20 (t, 3H) rsc.org | 128.6 (2C), 124.5 (2C) rsc.org |

Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of molecules, offering a fingerprint for specific functional groups.

FTIR (Fourier-Transform Infrared) Spectroscopy : The FTIR spectrum of aniline derivatives reveals characteristic absorption bands. For a related compound, 4-fluoro-2-(phenylethynyl)aniline, significant peaks are observed at 3468 and 3379 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine. rsc.org The C≡C triple bond stretch is typically found around 2214 cm⁻¹. rsc.org The structure of polyaniline has been analyzed using FTIR, identifying the relative intensities of the benzenoid and quinonoid forms. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. A comparative study of aniline and its isomers showed that the ring breathing mode is highly sensitive to the nature of substituents on the aniline ring. nih.gov

Interactive Data Table: Key FTIR Frequencies for Aniline Derivatives

| Compound | Wavenumber (cm⁻¹) | Assignment |

| 4-Fluoro-2-(phenylethynyl)aniline | 3468, 3379 rsc.org | N-H stretching |

| 4-Fluoro-2-(phenylethynyl)aniline | 2214 rsc.org | C≡C stretching |

| Aniline | 3433, 3356 researchgate.net | N-H stretching |

UV-Vis spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The absorption spectrum of aniline in the UV-Vis region displays two prominent peaks around 220 nm and 290 nm, which are attributed to the S₀ → S₂ and S₀ → S₁ transitions, respectively. researchgate.net The presence of an auxochrome like the amino group can shift the absorption maximum to a longer wavelength, a phenomenon known as a bathochromic or red shift. uomustansiriyah.edu.iq For example, the λₘₐₓ of benzene (B151609) is 255 nm, while that of aniline is 280 nm. uomustansiriyah.edu.iq For 4-phenylazoaniline, an absorbance peak is observed at 381 nm. aatbio.com

Emission Spectroscopy and Fluorescence Properties

Following light absorption, molecules can dissipate the excess energy through various pathways, including the emission of light, a process known as fluorescence.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. Compounds with high quantum yields are highly fluorescent. While specific quantum yield values for this compound were not found, the determination of this parameter is crucial for assessing its potential in applications such as fluorescent probes and organic light-emitting diodes (OLEDs). The fluorescence quantum yield can be determined relative to a standard of known quantum yield. nih.gov

Photoinduced electron transfer is a process where an electron is transferred from a donor molecule to an acceptor molecule after one of them has been photoexcited. researchgate.net This process can lead to the quenching of fluorescence. nih.gov In systems containing electron-donating groups like the aniline moiety and electron-accepting groups, PET can occur upon photoexcitation. nih.gov The efficiency of PET is influenced by the thermodynamics and kinetics of the process. nih.gov For instance, evidence of photoinduced electron transfer has been reported in composites of conducting polymers and buckminsterfullerene, where the polymer acts as the electron donor. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally activated delayed fluorescence (TADF) has emerged as a highly efficient mechanism for light emission in third-generation OLEDs, allowing for the harvesting of both singlet and triplet excitons to achieve up to 100% internal quantum efficiency without relying on expensive noble metals. nih.gov The phenomenon was first described as "E-type" delayed fluorescence in organic molecules like eosin. nih.gov The core principle of TADF relies on the efficient reverse intersystem crossing (RISC) of excitons from a low-lying triplet state (T₁) to an excited singlet state (S₁), followed by radiative decay to the ground state (S₀). nih.govrsc.org This process is only possible when the energy gap between the S₁ and T₁ states (ΔE_ST) is sufficiently small (typically < 0.2 eV), allowing thermal energy at room temperature to facilitate the transition. nih.gov

To achieve a small ΔE_ST, TADF molecules are often designed with a donor-acceptor (D-A) architecture, where the highest occupied molecular orbital (HOMO) is localized on the donor moiety and the lowest unoccupied molecular orbital (LUMO) is on the acceptor moiety. rsc.org This spatial separation of the frontier orbitals minimizes their exchange energy, leading to a small ΔE_ST. nih.gov While this compound is a simple donor-π (D-π) system rather than a strong D-A molecule, its aniline donor and phenylethenyl π-system could lead to some degree of charge transfer character in the excited state, a prerequisite for potentially observing TADF.

In typical D-A TADF emitters, the prompt fluorescence arises from the direct S₁ → S₀ transition, while the delayed component comes from excitons that undergo intersystem crossing to the triplet state, followed by RISC back to the singlet state before emitting a photon. rsc.org The presence of TADF is confirmed by temperature-dependent emission studies and time-resolved photoluminescence measurements, which show a long-lived emission component whose lifetime decreases as temperature increases. nih.gov

Below is a data table for representative orange and red TADF emitters based on 1,8-naphthalimide (B145957) acceptors, illustrating the key photophysical properties required for efficient TADF.

| Compound | λ_em (nm) | ΔE_ST (eV) | τ_d (μs) | Φ_PL (%) | Max EQE (%) |

| NI-TPA | 593 | 0.11 | 4.3 | 75.3 | 11.3 |

| NI-Pz | 665 | 0.12 | 6.5 | 45.1 | 7.6 |

| Data sourced from a study on 1,8-naphthalimide derivatives, where NI-TPA and NI-Pz are orange and red TADF emitters, respectively. nih.gov λ_em is the emission wavelength, ΔE_ST is the singlet-triplet energy gap, τ_d is the delayed fluorescence lifetime, Φ_PL is the photoluminescence quantum yield, and EQE is the maximum external quantum efficiency of the OLED device. |

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where a molecule (an "AIEgen") is non-emissive or weakly fluorescent when dissolved in a good solvent but becomes highly luminescent upon aggregation or in the solid state. magtech.com.cn This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The AIE concept was introduced in 2001 and has since become a major field of research for applications in sensors, bioimaging, and optoelectronics. magtech.com.cn

The most widely accepted mechanism for AIE is the restriction of intramolecular motions (RIM). magtech.com.cnnih.gov In solution, AIEgens can dissipate absorbed energy through non-radiative pathways, such as intramolecular rotations or vibrations of their constituent parts (e.g., phenyl rings). nih.gov In the aggregated state, these intramolecular motions are physically hindered by neighboring molecules, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence. nih.gov Molecules with multiple rotatable phenyl groups, such as tetraphenylethene (TPE), are classic examples of AIEgens. acs.org

The structure of this compound, containing rotatable phenyl and aniline groups around C-C and C-N single bonds, makes it a potential candidate for AIE activity. In a dilute solution, these groups would be free to rotate, providing non-radiative decay pathways. Upon aggregation, for instance, by adding a poor solvent like water to a solution in a good solvent like THF, the restriction of these rotations could lead to a significant enhancement of fluorescence emission. rsc.org AIE is typically characterized by measuring the photoluminescence intensity in solvent mixtures of varying fractions. acs.orgrsc.org

The following table shows typical AIE characteristics for a TPE-based probe, demonstrating the fluorescence enhancement upon aggregation.

| Compound | Solvent (THF) λ_em (nm) | Aggregate (90% H₂O/THF) λ_em (nm) | Emission Intensity Increase |

| THTPE | ~519 (weak) | 519 (strong) | ~12-fold |

| Data sourced from a study on a thiophene-substituted tetraphenylethene (THTPE) probe. acs.org The emission intensity increases dramatically in a water/THF mixture where the compound aggregates. |

Structure-Photophysical Property Correlations

The photophysical properties of a molecule like this compound are intrinsically linked to its molecular structure. Key factors include the extent of π-electron conjugation, steric effects that influence molecular geometry, and the potential for intramolecular charge transfer.

π-electron Conjugation The network of alternating single and double bonds in the phenylethenyl moiety, coupled with the lone pair of electrons on the aniline's nitrogen atom, creates an extended π-electron system. The extent of this conjugation is a primary determinant of the molecule's absorption and emission wavelengths. Extending the π-conjugation, for example by adding more double bonds or aromatic rings, generally decreases the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in both absorption and fluorescence spectra. rsc.org In the solid state, intermolecular π-π interactions can further modify the electronic structure, sometimes leading to enhanced electron delocalization and an increase in emission intensity, a phenomenon known as the "transannular effect". nih.gov

Steric Effects The three-dimensional arrangement of the atoms in this compound is heavily influenced by steric effects. The two phenyl rings are not co-planar due to steric hindrance, resulting in a twisted conformation. This twisting angle is critical as it disrupts the π-conjugation across the molecule, which can lead to a blue-shift in the emission compared to a hypothetical planar analogue. nih.gov However, this same structural flexibility is a key enabler for AIE, as the restriction of this twisting motion in the aggregated state is what activates the fluorescence (RIM mechanism). nih.gov Therefore, steric effects create a trade-off between maximizing π-conjugation and enabling AIE.

Intramolecular Charge Transfer (ICT) The presence of the electron-donating aniline group and the electron-accepting (or π-system) phenylethenyl group sets up a donor-π structure that can facilitate intramolecular charge transfer (ICT) upon photoexcitation. nih.govworktribe.com When the molecule absorbs a photon, an electron can be promoted from a locally excited (LE) state, primarily centered on one part of the molecule, to an ICT state where the electron density has shifted from the donor (aniline) to the acceptor (phenylethenyl). nih.govacs.org

The energy of this ICT state is highly sensitive to the polarity of the surrounding environment. In polar solvents, the ICT state is stabilized, leading to a significant red-shift in the fluorescence spectrum (solvatochromism). nih.gov In some cases, dual fluorescence can be observed, with one band corresponding to the LE state and a second, red-shifted band corresponding to the ICT state. nih.gov The efficiency of ICT is also strongly dependent on the molecular geometry; a more twisted conformation can hinder the charge transfer process. acs.org

Below is an illustrative table showing how the excited state properties of a D-A molecule can change with solvent polarity, indicating the presence of ICT.

| Molecule | Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| NPI-PTZ2 | Toluene | 0.87 | 3.8 |

| NPI-PTZ2 | DMF | 0.23 | 1.3 |

| Data sourced from a study on a phenothiazine-based dipolar molecule (NPI-PTZ2). acs.org The decrease in quantum yield and lifetime in the polar solvent (DMF) compared to the non-polar solvent (Toluene) is characteristic of a change in the nature of the excited state, often involving ICT. |

Computational Chemistry and Theoretical Modeling of 4 1 Phenylethenyl Aniline

Density Functional Theory (DFT) Studies on Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. researchgate.net It is based on the principle that the properties of a system can be determined from its electron density. For 4-(1-phenylethenyl)aniline, DFT calculations offer a detailed understanding of its fundamental electronic characteristics.

Frontier Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. sciencepg.com

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) moiety, which is rich in electrons, particularly on the nitrogen atom and the phenyl ring. The LUMO, on the other hand, is likely distributed over the phenylethenyl portion of the molecule, which acts as the electron-accepting part. The energy gap between the HOMO and LUMO is a measure of the molecule's excitability. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. sciencepg.comdergipark.org.tr

In related aniline derivatives, DFT calculations have been effectively used to determine these orbital energies. For instance, in studies of similar compounds, the HOMO-LUMO gap has been found to be a key indicator of charge transfer within the molecule. dergipark.org.tr Theoretical calculations for molecules with similar structures, such as 4-Methoxy-N-(3-phenylallylidene) aniline, have shown a good correlation between calculated and experimental data, reinforcing the reliability of DFT methods for this class of compounds. sciencepg.com

Table 1: Representative Frontier Molecular Orbital Energies and Band Gaps for Aniline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Aniline (theoretical) | -5.21 | -0.15 | 5.06 |

| 4-Methoxy-N-(3-phenylallylidene) aniline (B3LYP/6-31G*) | -5.54 | -1.25 | 4.29 |

| 4-isopropyl-N,N-Bis(4-azidophenyl) aniline (B3LYP) | -5.33 | -1.48 | 3.85 |

Note: The data presented is based on theoretical calculations for related aniline derivatives and serves as an illustrative example. Specific values for this compound would require dedicated computational analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and prone to nucleophilic attack. semanticscholar.org

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the aniline group due to the presence of the lone pair of electrons. The phenyl ring attached to the nitrogen would also exhibit negative potential, though to a lesser extent. Conversely, the hydrogen atoms of the amine group would show a positive potential. The phenylethenyl group would display a more complex potential distribution, with the double bond also contributing to the electronic landscape. Such maps are instrumental in understanding intermolecular interactions and the initial steps of chemical reactions. uni-muenchen.desemanticscholar.org

The electronic properties of this compound can be significantly altered by introducing different substituent groups to its aromatic rings. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can modulate the HOMO-LUMO gap, the charge distribution, and ultimately, the reactivity and optical properties of the molecule.

Electron-donating groups (such as -OCH3 or -N(CH3)2) attached to the aniline ring would be expected to increase the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and enhancing the molecule's electron-donating character. smolecule.com This would likely lead to a red-shift in the absorption spectrum. Conversely, electron-withdrawing groups (like -NO2 or -CN) would lower the energy of the LUMO, also reducing the HOMO-LUMO gap and increasing the molecule's electron-accepting capabilities. smolecule.com

DFT studies on various substituted anilines have confirmed these trends, demonstrating a clear correlation between the electronic nature of the substituent and the resulting molecular properties. researchgate.net These computational investigations are invaluable for the rational design of new materials with tailored electronic and optical characteristics based on the this compound scaffold.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their optical properties, such as electronic absorption spectra. ohio-state.edu It is a widely used method for calculating the energies of electronic transitions and the corresponding oscillator strengths, which determine the intensity of absorption bands. researchgate.netbenasque.org

For this compound, TD-DFT calculations can predict the wavelengths at which the molecule absorbs light and the nature of the corresponding electronic transitions. The absorption spectrum of this molecule is expected to be dominated by π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. researchgate.net

These transitions are typically intense and occur in the ultraviolet-visible region. The specific wavelengths and intensities of these absorptions are influenced by the extent of conjugation in the molecule. The phenylethenyl group in conjugation with the aniline ring creates an extended π-system, which is expected to result in absorption bands at longer wavelengths (a bathochromic or red shift) compared to aniline or styrene (B11656) alone. acs.org

TD-DFT studies on similar conjugated systems, such as Schiff bases containing a phenyl-ethynyl-phenyl moiety, have successfully predicted their photophysical properties. researchgate.net Such calculations provide valuable insights into the relationship between molecular structure and color, which is essential for the design of new dyes and optical materials.

Table 2: Predicted Electronic Transitions for a Related Phenyl-Ethynyl-Phenyl System

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350-400 | > 0.1 | HOMO → LUMO (π→π*) |

| S0 → S2 | < 350 | < 0.1 | HOMO-1 → LUMO |

Note: This data is illustrative and based on a related molecular system. Specific values for this compound would require dedicated TD-DFT calculations.

Elucidation of Reaction Mechanisms via Theoretical Calculations

Theoretical calculations, particularly using DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. sumitomo-chem.co.jpresearchgate.net By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with each step of the reaction pathway. This provides a deep understanding of the reaction kinetics and selectivity. sumitomo-chem.co.jp

For this compound, theoretical calculations can be employed to study a variety of reactions, including electrophilic substitution on the aromatic rings, addition reactions to the double bond, and reactions involving the amine group. For instance, in a study of the Brønsted acid-mediated reactions of 2-(phenylethynyl)aniline, a structural isomer, DFT calculations could help to rationalize the observed product distribution by comparing the activation barriers for different possible reaction pathways. nih.gov

Furthermore, computational studies can shed light on the role of catalysts in reactions involving this compound. By modeling the interaction of the molecule with a catalyst, it is possible to understand how the catalyst lowers the activation energy and directs the reaction towards a specific product. rsc.org

Transition State Analysis and Energy Profiles

Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. It involves locating the highest energy point along a reaction coordinate, the transition state, which represents the energy barrier that must be overcome for a reaction to proceed. The energy difference between the reactants and the transition state is the activation energy. By mapping the energy changes throughout a reaction, an energy profile can be constructed, revealing the thermodynamic and kinetic feasibility of different pathways.

While specific transition state analyses for reactions involving this compound are not extensively documented in dedicated studies, the principles can be understood from computational investigations of closely related aniline derivatives. For instance, theoretical studies on the reactions of 2-alkynylanilines provide a framework for how such analyses are performed. DFT calculations, often using functionals like M06-2X or B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to model the geometry of reactants, intermediates, products, and transition states. auctoresonline.orgresearchgate.net

In a typical catalyzed reaction, such as the BF3·OEt2-facilitated benzannulation of 2-(phenylethynyl)aniline, computational models can detail the step-by-step mechanism. auctoresonline.org This includes the initial formation of an imine intermediate, followed by nucleophilic attacks and cyclizations, each step involving a distinct transition state. auctoresonline.org The calculated free energies for each stationary point on the potential energy surface allow for the identification of the rate-determining step—the one with the highest activation energy. auctoresonline.org Intrinsic reaction coordinate (IRC) calculations are also performed to confirm that a calculated transition state correctly connects the intended reactant and product. auctoresonline.org

A plausible reaction pathway for an alkyne-containing aniline derivative might involve the following computationally modeled steps:

Formation of an intermediate complex with a catalyst or another reactant.

An intramolecular nucleophilic attack, proceeding through a first transition state (TS1) to form a cyclic intermediate.

A subsequent rearrangement or further reaction step, passing through a second transition state (TS2) to yield the final product.

The relative free energies calculated for these steps provide a quantitative picture of the reaction's progress.

Table 1: Illustrative Free Energy Profile for a Hypothetical Reaction (Based on general principles from computational studies of related anilines)

| Species | Description | Relative Free Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | First Transition State | +21.0 |

| M1 | Intermediate | +5.0 |

| TS2 | Second Transition State | +15.0 |

| P | Product | -10.0 |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net

For this compound, the aniline moiety is an electron-donating group, which tends to raise the energy of the HOMO, while the phenylethenyl group contributes to the extended π-conjugation of the system. DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals.

Computational studies on analogous compounds provide insight into the expected FMO characteristics of this compound. For example, a computational analysis of 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) (TEPEA) using DFT at the B3LYP/6-311G(d,p) level calculated a HOMO-LUMO gap of 3.7087 eV. researchgate.net Other studies on related N-(2-pyridylmethylene)-4-(phenylethynyl)aniline ligands in copper complexes also report calculated HOMO-LUMO gaps, which are influenced by molecular structure and substitution. kaust.edu.sa A smaller HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability, suggesting the molecule is more readily excited. researchgate.net

The distribution of the HOMO and LUMO across the molecule is also critical. In aniline derivatives, the HOMO is typically localized over the π-system of the aniline ring and the nitrogen atom, reflecting its electron-donating character. The LUMO is usually distributed over the conjugated system. In electrophilic aromatic substitution, the reaction is favored at sites where the HOMO density is highest.

Table 2: Calculated Frontier Orbital Energies and Gaps for Aniline Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Gap (eV) | Reference |

| o-1 (Carbazole derivative) | PBE/6-31G(d) | -6.10 | -3.06 | 3.04 | chinesechemsoc.org |

| TEPEA | B3LYP/6-311G(d,p) | -5.4655 | -1.7568 | 3.7087 | researchgate.net |

| [Cu(NC5H4C≡CH)(L3)(PPh3)].PF6 | DFT | - | - | 3.104 | kaust.edu.sa |

This interactive table presents calculated HOMO-LUMO data for compounds structurally related to this compound. L3 is N-(2-pyridylmethylene)-4-(phenylethynyl)aniline. TEPEA is 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline.

Computational Prediction of Structure-Reactivity and Structure-Property Relationships

Computational methods are invaluable for establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate a molecule's structural or computed features with its biological activity or physical/chemical properties, enabling the prediction of behavior for untested compounds.

For this compound, computational models can predict its reactivity towards, for example, electrophilic substitution. DFT calculations on the closely related 4-chloro-2-(1-phenylethenyl)aniline show that the electron density of the aromatic ring is key. Such calculations can generate electrostatic potential maps, which visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting the most likely sites for chemical attack. The presence of the electron-donating amino group and the conjugated phenylethenyl group in this compound would be expected to activate the aromatic ring towards electrophilic substitution, primarily at the ortho position relative to the amine.

Beyond reactivity, computational models can predict a wide range of properties.

Nonlinear Optical (NLO) Properties: Calculations can predict properties like hyperpolarizability (β), which is important for materials used in photonics. Studies on nitroaniline derivatives with phenylethynyl groups have used molecular orbital calculations to evaluate their NLO susceptibility. optica.orgoptica.org The extended π-conjugation in this compound suggests it may possess interesting NLO properties.

Toxicity and Biological Activity: QSAR models have been developed for monosubstituted anilines to predict their toxicity. nih.gov These models often use descriptors like the 1-octanol/water partition coefficient (log KOW) and electronic substituent constants to build a predictive relationship. nih.gov

Quantum Chemical Parameters: DFT can be used to calculate a variety of descriptors that relate to molecular stability and reactivity. researchgate.net For the related TEPEA molecule, parameters such as chemical potential (μ), hardness (η), and softness (S) were determined to provide a more detailed picture of its chemical nature. researchgate.net

Table 3: Predicted and Calculated Properties for Aniline Derivatives

| Property | Compound/Class | Method | Finding | Reference |

| Reactivity | 4-chloro-2-(1-phenylethenyl)aniline | DFT | Vinyl group conjugation lowers activation energy for electrophilic substitution. | |

| Toxicity | Monosubstituted anilines | QSAR | log IGC50(-1) = 0.599(log KOW) - 0.905 | nih.gov |

| Hyperpolarizability (β) | 4-nitro-2,6-diphenylaniline | Molecular Orbital Calculation | Large calculated β value of 24.15 x 10⁻³⁰ esu. | optica.org |

| Chemical Hardness (η) | TEPEA | DFT | 1.8544 eV, indicating a stable molecular structure. | researchgate.net |

This interactive table showcases how computational methods are used to predict reactivity and various properties for aniline derivatives, providing a basis for understanding this compound.

Advanced Materials Applications of 4 1 Phenylethenyl Aniline and Its Derivatives

Organic Electronic Materials

Derivatives of 4-(1-phenylethenyl)aniline are increasingly utilized in organic electronic devices due to their excellent charge-transporting capabilities and thermal stability. The triphenylamine (B166846) (TPA) moiety, in particular, is a well-established building block for hole-transporting materials because of its non-planar "propeller" structure, which helps prevent molecular aggregation and improves the stability of the amorphous state. researchgate.net

Organic Light-Emitting Diodes (OLEDs) Components (e.g., Emitters, Hole-Transporting Materials)

In the architecture of multi-layer OLEDs, the hole-transporting layer (HTL) is crucial for efficient device performance. The degradation of OLEDs is often linked to morphological changes in the amorphous organic layers, particularly the HTL, due to heat generated during operation. Therefore, developing amorphous materials with a high glass transition temperature (Tg) is essential for creating thermally stable and durable OLEDs. researchgate.net Triphenylamine and carbazole (B46965) are widely used moieties in hole-transport materials (HTMs) due to their strong electron-donating nature and excellent hole-transport properties. researchgate.net

Derivatives incorporating these structures have shown significant enhancements in device efficiency. For instance, novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have been synthesized and shown to have high glass transition temperatures ranging from 148 to 165 °C. researchgate.net When integrated into OLEDs, these materials led to notable improvements in current, power, and external quantum efficiencies (EQE) compared to reference devices. researchgate.net In one study, a device using an HTM based on a triphenylamine-carbazole structure achieved a maximum EQE of 14.0% and a current efficiency of 39.8 cd/A. acs.org

Similarly, acridine-based derivatives have been developed as high-performance HTMs. A material named TPA-2ACR, which combines triphenylamine and acridine (B1665455) moieties, demonstrated excellent device performance with a maximum external quantum efficiency of 21.59%, a current efficiency of 55.74 cd/A, and a power efficiency of 29.28 lm/W. researchgate.net These results significantly outperform devices based on the more common HTM, TAPC. researchgate.net

Table 1: Performance of OLEDs Incorporating Triphenylamine and Carbazole Derivatives

| Device/HTM | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Ref |

|---|---|---|---|---|

| HTM 3c (TPA-Carbazole) | 39.8 | 29.3 | 14.0 | acs.org |

| TPA-2ACR (TPA-Acridine) | 55.74 | 29.28 | 21.59 | researchgate.net |

| TAPC (Reference) | 32.53 | 18.58 | 10.6 | researchgate.net |

Organic Photovoltaics (OPVs)

The triphenylamine (TPA) scaffold is a cornerstone in the molecular engineering of organic hole transport materials (HTMs) for perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). rsc.org TPA-based compounds are valued for their light-emitting and photoconductive properties, as well as their tunable electronics. researchgate.net Their inherent thermal and optical stability makes them ideal for modifying donor-π-acceptor systems used in photovoltaic devices. researchgate.net The propeller-like structure of TPA helps to prevent aggregation, which is beneficial for charge transport. researchgate.net

In solar cell architectures, the HTM must have appropriate energy levels to facilitate the smooth transport of holes from the active layer while blocking electrons. researchgate.net TPA derivatives have demonstrated impressive hole drift mobility, enhancing their suitability for optoelectronic applications. researchgate.net The versatility of the TPA block allows for its use in donor-π-acceptor chromophores, which serve as the active material in organic photovoltaics, highlighting the progress in solar cell performance over the past decade. kaust.edu.sa Although conventional HTMs like spiro-OMeTAD have shown high power conversion efficiencies, they suffer from high cost, low carrier mobility, and poor stability, driving research into alternatives like TPA-based systems. researchgate.net

Photoconductive Devices

The photoconductive properties of the core structures found in this compound derivatives, namely triphenylamine and stilbene (B7821643), have been subject to investigation. The drift mobility of holes, a key parameter for photoconductivity, has been measured in single crystals of both triphenylamine and trans-stilbene (B89595). aip.org At room temperature (20°C), the hole mobility for triphenylamine was measured at 2 x 10⁻² cm²/V·sec, while trans-stilbene exhibited a significantly higher mobility of 2.4 cm²/V·sec. aip.org

This inherent photoconductivity is exploited in more complex systems. Photoconductive polymers based on poly(4-diphenylamino)styrene (PDAS), a polymer derivative of the triphenylamine-styrene structure, have been synthesized for use in high-performance photorefractive composites. researchgate.net In these devices, the TPA unit acts as a p-type photoconductor. researchgate.net The performance of these materials can be enhanced by incorporating photoconductive plasticizers, which reduce the glass transition temperature and improve orientational effects. researchgate.net Upon photoexcitation, triphenylamine derivatives can undergo charge separation, forming a radical cation that facilitates charge transport. arxiv.orgnih.gov

Photonic and Optoelectronic Materials

The conjugated π-system inherent in this compound and its derivatives gives rise to significant photonic and optoelectronic properties, including nonlinear optical activity and two-photon absorption.

Nonlinear Optical (NLO) Properties

Materials with strong second-order nonlinear optical (NLO) properties are essential for applications like frequency conversion, such as second-harmonic generation (SHG). The NLO activity of organic molecules is often rooted in a donor-π-acceptor (D-π-A) structure, which creates a large change in dipole moment between the ground and excited states. Stilbene derivatives are a classic example of this molecular architecture. researchgate.net

Highly polar stilbene derivatives have been synthesized to create efficient materials for SHG. rsc.org A critical requirement for bulk NLO activity is a non-centrosymmetric arrangement of the chromophores in the solid state. rsc.org For example, the stilbene derivative 2-chloro-3,4-dimethoxy-4′-nitrostilbene, in its non-centrosymmetric polymorph, exhibits an SHG activity over 32 times that of the reference material, urea. rsc.org Combining the triphenylamine donor core with stilbenic arms results in effective push-pull NLO structures with strong two-dimensional charge transfer, making them capable of photorefraction and NLO effects. researchgate.net

Two-Photon Absorption (TPA) Materials

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy light. This has applications in 3D data storage, bio-imaging, and up-converted lasing. nsf.gov The design of molecules with large TPA cross-sections (σ₂) is a major research focus.

Derivatives of this compound, particularly those based on a triphenylamine core, show significant promise as TPA materials. The triphenylamine unit acts as an effective electron donor, and when connected through a π-conjugated bridge to other groups, it can create molecules with large TPA cross-sections. researchgate.net One such molecule, (E,E,E)-tris(4-(2-phenylethenyl)phenyl)amine, is a direct derivative built from the this compound structural motif. nsf.gov

Molecular engineering strategies, such as increasing molecular planarity, have been shown to enhance TPA performance. Bridging the ortho-positions within a triphenylamine scaffold with methylene (B1212753) units forces the molecule into a more planar conformation, extending conjugation and leading to significantly enhanced TPA cross-sections. acs.orgyidu.edu.cn One such bridged dendrimer exhibited a TPA cross-section of up to 4800 Goeppert-Mayer (GM) units, a value four times greater than its non-bridged counterpart. yidu.edu.cn The strength of the donor group and the dimensionality of the molecule are key factors in optimizing TPA properties. researchgate.net

Table 2: Two-Photon Absorption (TPA) Properties of Triphenylamine Derivatives

| Compound Type | Key Structural Feature | Max. TPA Cross-Section (σ₂) (GM) | Ref |

|---|---|---|---|

| Triphenylamine-Stilbene (STEH series) | Sulfonylated stilbenic arms | up to 940 | researchgate.net |

| Bridged TPA Dendrimer | Methylene-bridged TPA scaffold | 4800 | yidu.edu.cn |

| TPA-functionalized TPE | Triphenylamine donor on TPE core | ~1100 | researchgate.net |

Terahertz Emission Materials

While research on this compound itself as a terahertz (THz) emission material is not extensively documented, specifically designed derivatives have shown significant promise in this advanced field. Materials that can generate THz radiation are crucial for applications in spectroscopy and imaging. This generation is often achieved through an optical rectification (OR) effect in materials that have a non-centrosymmetric crystal structure.

A notable example is 4-nitro-2,5-bis(phenylethynyl)aniline , a derivative designed to form a polar crystal structure stabilized by hydrogen bonding between nitroaniline cores. Research has demonstrated that single crystals of this compound can act as highly efficient THz electromagnetic wave emitters. The emission efficiency of this organic crystal is comparable to that of Zinc Telluride (ZnTe), a widely used inorganic THz emitter. The underlying mechanism for this efficient emission is the in-gap optical rectification process. The successful design of this and other similar nitroaniline-based molecules, which form non-centrosymmetric crystal structures and possess large hyperpolarizabilities, highlights a promising strategy for developing functional organic molecular crystals for THz photonics.

Chemical Sensor Development

The aniline (B41778) group in this compound makes it a prime candidate for creating polymers used in chemical sensor technology. Polyaniline (PANI) and its derivatives are well-known for their application in conductometric and chemiresistive sensors due to their environmental stability, straightforward synthesis, and tunable electrical properties. The vinyl group of this compound allows it to be polymerized into poly(4-vinylaniline) (P4VA), a material that can be incorporated into various sensor platforms. sigmaaldrich.com

Fluorescent sensors are powerful analytical tools that rely on changes in fluorescence to signal the presence of a specific analyte. The design of these sensors typically involves two key components: a fluorophore (the signaling unit) and a receptor (the recognition unit). The structural similarity of this compound to stilbene, a well-known fluorophore, makes its derivatives excellent candidates for fluorescent sensor design. nih.govresearchgate.net

The fundamental design principles for such sensors often rely on analyte-induced changes in photophysical processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor and fluorophore are held in close proximity. In the absence of the target analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence ("turn-off" state). Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a restoration of fluorescence ("turn-on" state).

Intramolecular Charge Transfer (ICT): ICT sensors are typically designed as donor-π-acceptor (D-π-A) systems. The aniline moiety can act as an electron donor, the phenylethenyl bridge as the π-system, and an appropriately substituted group can act as the acceptor. The interaction with an analyte can modulate the ICT process, causing a detectable shift in the emission wavelength, which allows for ratiometric sensing. nih.gov

Stilbene-based fluorescent chemosensors have been successfully developed for detecting various ions by leveraging these principles. nih.gov For instance, a stilbene derivative incorporating a donor and acceptor unit has been shown to selectively detect cyanide ions through the inhibition of the ICT process, resulting in a distinct ratiometric fluorescence response. nih.gov These design strategies are directly applicable to derivatives of this compound for creating highly selective and sensitive fluorescent sensors.

Polymers derived from aniline, such as those from this compound, are particularly effective for gas sensing, especially for detecting toxic and hazardous gases like ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), and hydrogen chloride (HCl). epa.gov The primary mechanism for chemiresistive sensors based on polyaniline derivatives is the reversible doping and de-doping process of the polymer backbone. sigmaaldrich.comrsc.org

When a PANI-based sensor is exposed to an acidic gas like HCl, the polymer becomes protonated (doped), which increases its electrical conductivity. Conversely, exposure to a basic gas like NH₃ causes de-protonation (de-doping), leading to a decrease in conductivity. This change in resistance is the measurable signal that indicates the presence and concentration of the gas. sigmaaldrich.com

The sensitivity and selectivity of these sensors can be finely tuned by modifying the chemical structure of the aniline monomer. For example, incorporating substituents on the aniline ring can alter the polymer's morphology, conductivity, and affinity for specific gas molecules. epa.gov Research on various polyaniline derivatives has demonstrated their high sensitivity to ammonia, with some sensors achieving very low detection limits. rsc.orgnih.gov

| Polymer/Composite Material | Target Analyte | Sensitivity / Detection Limit | Reference |

| Poly(aniline/2-fluoroaniline) | Ammonia (NH₃) | 0.44 %/ppb, 4 ppb detection limit | |

| Butyric acid-doped polyaniline (BPANI) | Ammonia (NH₃) | 513% response at 100 ppm | sigmaaldrich.com |

| WS₂@PANI Composite | Ammonia (NH₃) | 216.3% response to 100 ppm | rsc.org |

| F4TCNQ-doped PANI | Ammonia (NH₃) | 100 ppb detection limit | nih.gov |

| Aniline-reduced Graphene Oxide (RGO-A) | Ammonia (NH₃) | ~3.5x higher response than PANI nanofiber | nih.gov |

This table presents data for various polyaniline-based materials to illustrate typical performance in gas sensing applications.

For practical applications, sensing materials are often deployed as thin films. Polymers from this compound and its relatives can be readily processed into uniform thin films using several techniques, including spin-coating, drop-casting, and electrochemical deposition. rsc.orgresearchgate.net The method of deposition significantly influences the film's morphology, such as its roughness and thickness, which in turn affects the sensor's performance. For instance, electrodeposited polyaniline films with greater roughness and thickness have shown higher sensitivity in potentiometric pH sensing. researchgate.net

The monomer 4-vinylaniline (B72439), which is structurally analogous to this compound, has been used to prepare conductive bilayers on bacterial cellulose (B213188) nanofibril networks for electrochemical biosensors. sigmaaldrich.comsigmaaldrich.com This demonstrates the utility of these vinyl-aniline monomers in creating functional, film-based materials for advanced sensing applications. The ability to form thin films is crucial for integrating these materials into electronic devices and creating low-cost, flexible sensors for real-time monitoring. epa.govnih.gov

Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules associated through non-covalent interactions. The structural features of this compound—specifically, the hydrogen-bonding capability of the amine group and the potential for π-π stacking interactions between its aromatic rings—make it an intriguing building block for designing self-assembling systems. nih.govrsc.org

While direct studies on the self-assembly of this compound are limited, research on analogous molecules provides insight into its potential. Amino acids, stilbene derivatives, and other amide compounds are known to self-assemble into complex, ordered nanostructures. rsc.orgrsc.org These assembly processes are driven by a combination of hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgnih.gov For example, stilbene derivatives containing amide groups can form light-sensitive gels through self-assembly. researchgate.net

A key application of self-assembly is the formation of organogels. Low-molecular-weight organogelators (LMOGs) are small molecules that can self-assemble in organic solvents to create three-dimensional, self-assembled fibrillar networks (SAFINs). researchgate.net These networks immobilize the solvent, resulting in the formation of a gel. nih.govscispace.com

The formation of these fibrillar networks is a hierarchical process. Individual gelator molecules first associate non-covalently to form primary structures like nanofibers or ribbons. These fibers then become physically entangled to form the macroscopic gel network. researchgate.netumd.edu The morphology of these networks can be observed using techniques like scanning electron microscopy (SEM).

Compounds with features similar to this compound, such as amide derivatives with aromatic headgroups and stilbene-based compounds, have been shown to be effective organogelators. nih.govresearchgate.net The hydrogen bonds from amide or amine groups and π-π stacking from aromatic rings are crucial driving forces for the self-assembly process. nih.govrsc.org This suggests that by modifying this compound to enhance these interactions—for instance, by introducing amide functionalities—novel organogelators could be developed for applications in materials science and drug delivery. nih.gov

Role of Noncovalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Assembly

The self-assembly and resulting supramolecular architecture of organic molecules are governed by a variety of noncovalent interactions, with hydrogen bonding and π-π stacking being particularly influential. In the case of this compound and its derivatives, these interactions are expected to play a crucial role in determining their solid-state packing and the morphology of assembled structures.

The aniline moiety of this compound contains an N-H group that can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds, which are known to be significant in the crystal engineering of aniline derivatives. nih.gov Studies on various aniline derivatives have shown that the amino group's stretching frequencies are sensitive to the solvent environment, indicating the formation of hydrogen bonds. nih.gov In the solid state, these hydrogen bonds can lead to the formation of well-ordered one-, two-, or three-dimensional networks. For instance, in perhalogenated anilines, N–H···N hydrogen bonds, in conjunction with halogen bonds, have been shown to direct the formation of cocrystals. nih.gov The presence of the phenylethenyl group can influence the strength and geometry of these hydrogen bonds through electronic effects.

The interplay between hydrogen bonding and π-π stacking is often complex and determinative of the final crystal packing. In some systems, one interaction may dominate, while in others, a cooperative effect is observed. For example, in some simple aromatic molecules like phenol (B47542) and aniline, perpendicular dimer orientations are preferred over parallel ones in the liquid phase, highlighting the directional nature of these interactions. nih.gov The specific balance of these forces in this compound would dictate its potential use in applications requiring well-defined molecular assembly, such as organic electronics and sensor technologies.

Covalent Organic Frameworks (COFs) and Other Porous Materials as Monomers

The bifunctional nature of this compound, possessing a reactive amine group and a polymerizable vinyl group, makes it a promising candidate as a monomer for the synthesis of porous organic materials, including Covalent Organic Frameworks (COFs) and other porous polymers. rsc.org

COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. The aniline group is a common building block for COFs, often undergoing condensation reactions with aldehydes or other functional groups to form imine-linked frameworks. A redox-active 2D COF (TPAD-COF) with aniline-fused quinonoid units has been developed, demonstrating the utility of aniline derivatives in creating functional porous materials for applications such as aqueous proton batteries. nih.gov While the direct use of this compound in COF synthesis is not widely reported, its amine functionality could, in principle, be utilized in similar condensation reactions.

More directly, the vinyl group of this compound allows for its use in the synthesis of porous polymers through vinyl polymerization. A closely related compound, 4-vinylaniline, has been used to create various functional polymers and porous materials. chemicalbook.comsigmaaldrich.comchemspider.comnih.gov For example, poly(4-vinylaniline) (PVAN) has been used to functionalize bacterial cellulose membranes, creating a bilayer structure with polyaniline (PANI) for bioelectronic applications. nih.govresearchgate.net These composite materials exhibit enhanced electrical conductivity and good biocompatibility. The polymerization of 4-vinylaniline can be achieved through various methods, including radical, cationic, or oxidative polymerization, to form poly(4-vinylaniline) (P4VA). sigmaaldrich.com

The synthesis of porous polymers from styrenic monomers is a well-established field. greenchemicals.eu For instance, porous polymer materials have been synthesized from polystyrene waste for applications such as nitrate (B79036) anion adsorption. mdpi.com Given that this compound is a styrenic derivative, it could be polymerized, potentially with a cross-linking agent, to form a porous polymer network. The resulting material would have pores whose size and distribution could be controlled by the polymerization conditions, and the aniline groups within the polymer backbone would offer sites for post-synthetic modification, allowing for the tuning of the material's surface properties and functionality. Such materials could find applications in catalysis, separation, and sensing.

Below is a table summarizing the properties of porous polymers derived from aniline and styrene (B11656) derivatives, illustrating the potential of this compound as a monomer.

| Monomer/Precursor | Polymerization/Synthesis Method | Resulting Material | Key Properties | Potential Application | Reference |

| 4-Vinylaniline & Aniline | Surface-initiated polymerization & in-situ chemical oxidative polymerization | BC/PVAN/PANI nanocomposite | Enhanced electrical conductivity, thermal stability, biocompatibility | Bioelectronic interfaces, biosensors | nih.gov |

| Aniline derivatives | Oxidative Polymerization | Poly(N,N-(phenylamino)disulfides) | Colored, conjugated, moderate molecular weight | Polymeric auxochromes | acs.org |

| Polystyrene waste & succinic anhydride (B1165640) | Friedel–Crafts acylation followed by acid-amine coupling | PS-Succ-DETA | Effective nitrate anion adsorption | Water treatment | mdpi.com |

| 4-Vinylaniline | Graft copolymerization with PTFE | PTFE-g-P(4-VAn) | Conductive surface | Electroless metal deposition | chemicalbook.com |

Coordination Chemistry and Magnetic Materials (e.g., Spin-Crossover Compounds)

The molecular structure of this compound, featuring a nitrogen donor atom on the aniline ring and an extended π-conjugated system, suggests its potential as a ligand in coordination chemistry, including for the development of magnetic materials like spin-crossover (SCO) compounds. dalalinstitute.comuwimona.edu.jm

The aniline nitrogen can coordinate to a variety of metal ions, forming metal complexes. The coordination environment and the electronic properties of the ligand play a crucial role in determining the magnetic properties of the resulting complex. researchgate.netrsc.org In the context of SCO compounds, which can switch between two different spin states (high-spin and low-spin) in response to external stimuli such as temperature, pressure, or light, the ligand field strength is a critical parameter. nih.gov